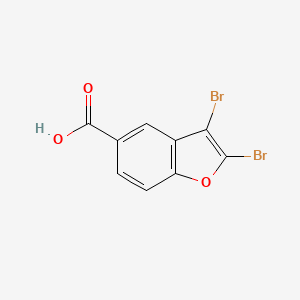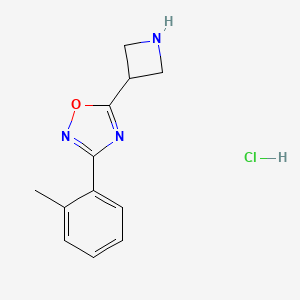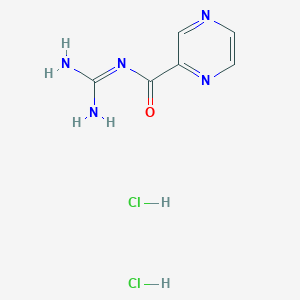
6-(吡咯烷-1-基)吡啶-3-甲酰胺二盐酸盐
描述
6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N4. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with a carboximidamide group at the 3-position of the pyridine ring.
科学研究应用
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Pyridine: The pyrrolidine ring is then attached to the pyridine ring via nucleophilic substitution reactions.
Introduction of the Carboximidamide Group: The carboximidamide group is introduced at the 3-position of the pyridine ring through amidation reactions using suitable reagents like cyanamide or its derivatives.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups like amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products:
Oxidation Products: N-oxides of the pyrrolidine ring.
Reduction Products: Amines derived from the carboximidamide group.
Substitution Products: Various substituted pyridine derivatives.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding Studies: Used in the study of receptor-ligand interactions due to its structural features.
Medicine:
Drug Development: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Agriculture: Explored for its potential use in the development of agrochemicals.
作用机制
The mechanism of action of 6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound inhibits enzyme activity by binding to the active site or allosteric sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
相似化合物的比较
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide: Known for its selective inhibition of C1s protease.
6-(Morpholin-4-yl)pyridine-3-carboximidamide: Another derivative with similar structural features but different biological activities.
Uniqueness: 6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of 6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
属性
IUPAC Name |
6-pyrrolidin-1-ylpyridine-3-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4.2ClH/c11-10(12)8-3-4-9(13-7-8)14-5-1-2-6-14;;/h3-4,7H,1-2,5-6H2,(H3,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOSTHKGRDQLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1378555.png)



![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B1378564.png)
![{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1378565.png)


